molecular formula C20H23N5O4S B2547100 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 578744-59-9

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2547100
CAS No.: 578744-59-9
M. Wt: 429.5
InChI Key: HZHWTHQVDLDEPF-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . It also contains multiple methoxy groups and an acetamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Applications : Compounds with the 1,2,4-triazole core have been synthesized and evaluated for antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate antimicrobial activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents [Bektaş et al., 2007].

Synthesis, Characterization, and Biological Screening

  • Biological Activities : The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction [Rehman et al., 2013].

Synthesis and Antiexudative Activity

  • Anti-inflammatory Applications : Research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides has shown significant anti-exudative properties, making them candidates for the development of new anti-inflammatory drugs [Chalenko et al., 2019].

Synthesis, Characterization, and Anticancer Evaluation

  • Anticancer Research : The synthesis and characterization of novel 4-arylsulfonyl-1,3-oxazoles and their evaluation against cancer cell lines have been conducted. These compounds, including 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, have shown promising anticancer activities, indicating the potential use of similar compounds in cancer research [Zyabrev et al., 2022].

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. Given the potential cytotoxic efficacy of similar compounds, it may be of interest to explore its potential as an anticancer agent .

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-12-5-7-15(27-2)14(9-12)22-18(26)11-30-20-24-23-19(25(20)21)13-6-8-16(28-3)17(10-13)29-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHWTHQVDLDEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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